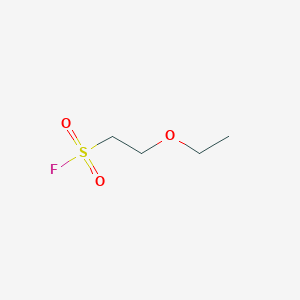

乙氧基乙磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethanesulfonyl fluoride is a chemical compound with the molecular formula C2H5FO2S . It’s used in a wide range of applications, including dyestuffs, functional materials, photoresist materials, lubricating oil additives, and medicinal chemistry .

Synthesis Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

Molecular Structure Analysis

The molecular formula of Ethanesulfonyl fluoride is C2H5FO2S . The average mass is 112.123 Da and the monoisotopic mass is 111.999428 Da .

Physical And Chemical Properties Analysis

Ethanesulfonyl fluoride is a liquid with a density of 1.3±0.1 g/cm3. It has a boiling point of 141.6±9.0 °C at 760 mmHg and a vapor pressure of 7.3±0.3 mmHg at 25°C .

科学研究应用

新型制备方法

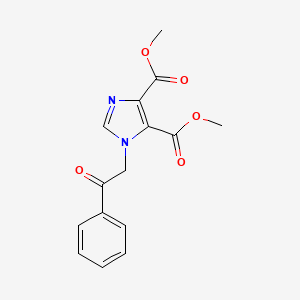

开发了一种新型的四氟-2-(三氟乙烯氧基)-乙磺酰氟制备方法,利用了咪唑保护基团的独特性能,该性能使新型中间体单体的形成成为可能,该中间体单体可以使用 HF (Uematsu, Hoshi, & Ikeda, 2006) 转化为所需的化合物。

化学识别与传感

对氟阴离子识别的研究表明其在人类饮食中具有重要的工业应用和意义,从而产生了氟化物结合的各种化学方法,特别是在质子溶剂和水中 (Cametti & Rissanen, 2009)。

在膜技术中的应用

一项研究表明,通过逐层技术将 Pt-Ru 催化剂涂覆在乙磺酰氟的商用膜上,以减轻甲醇渗透,从而提高膜的性能 (Wan, Jheng, & Lin, 2013)。

合成开发

通过铑(III)催化的氧化偶联,开发了 2-芳基乙烯磺酰氟和磺酰氟取代的 γ-内酰胺的合成,证明了在偶联反应中使用乙烯磺酰氟的可行性 (Wang, Li, Leng, Bukhari, & Qin, 2018)。

化学中的羟基保护基团

与乙氧基乙磺酰氟相关的 1-[(2-三甲基甲硅烷基)乙氧基]乙基基团的研究表明,其在保护含有敏感官能团的化合物的羟基方面非常有效 (Wu, Shull, & Koreeda, 1996)。

放射化学和 PET 示踪剂

探索了氟硫醇的制备,包括乙烯磺酰氟衍生物,用于标记肽作为正电子发射断层扫描 (PET) 的潜在示踪剂,表明其在医学成像方面的潜力 (Glaser et al., 2004)。

催化应用

开发了铜促进的羧酸与乙烯磺酰氟的共轭加成,用于构建脂肪族磺酰氟,证明了这些分子在药物化学和化学生物学中的潜力 (Zhang, Huang, Qin, Baoguo, Rakesh, & Tang, 2021)。

大规模合成技术

开发了一种千克级制备乙烯磺酰氟的水上程序,突出了该化合物的有效合成 (Zheng, Dong, & Sharpless, 2016)。

定向氟磺酰乙烯基化

展示了定向 Cp*RhIII 催化的芳烃氟磺酰乙烯基化,通过 C-H 官能化策略能够制备 β-芳基-和 β-杂芳基乙烯磺酰氟 (Ncube & Huestis, 2018)。

PET 中的放射氟中继剂

[18 F]乙烯磺酰氟被描述为正电子发射断层扫描 (PET) 的实用放射氟中继剂,表明其在氟化反应中的效用及其在放射性药物中的更广泛应用潜力 (Zhang, Fraser, Klenner, Chen, Liang, Massi, Robinson, & Pascali, 2019)。

未来方向

作用机制

Target of Action

2-Ethoxyethane-1-sulfonyl fluoride, also known as Ethoxy ethanesulfonyl fluoride, is a type of sulfonyl fluoride . Sulfonyl fluorides have emerged as the workhorse functional group with diverse applications being reported . They are used as electrophilic warheads by both medicinal chemists and chemical biologists .

Mode of Action

Sulfonyl fluorides, in general, are known for their balance of reactivity and stability . They resist hydrolysis under physiological conditions, which makes them attractive for various applications .

Biochemical Pathways

Sulfonyl fluorides are known to engage with nucleophiles under suitable reaction conditions, leading to new activation methods .

Pharmacokinetics

The pharmacokinetics of fluoride, in general, are primarily governed by ph and storage in bone . Fluoride forms HF in water, which diffuses across cell membranes far more easily than fluoride ion .

Result of Action

Sulfonyl fluorides are known for their resistance to hydrolysis and oxidation . They have been reported to have bactericidal effects .

Action Environment

It is known that sulfonyl fluorides, including 2-ethoxyethane-1-sulfonyl fluoride, are resistant to hydrolysis even when heated in water at 150°c in a sealed tube .

属性

IUPAC Name |

2-ethoxyethanesulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FO3S/c1-2-8-3-4-9(5,6)7/h2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVZXQVRRWKFIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCS(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9FO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2410475.png)

![3,4-diethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2410486.png)

![N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2410488.png)

![7-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2410494.png)